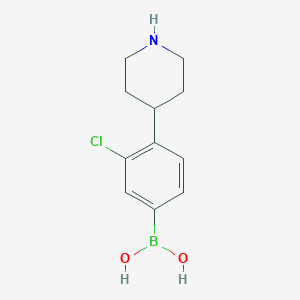![molecular formula C14H11F3N2O2 B14093786 6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one is a compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a trifluoromethyl group and a prop-2-en-1-yloxyphenyl group attached to a pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Prop-2-en-1-yloxyphenyl Group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced using a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrimidinone core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-yloxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C14H11F3N2O2 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
4-(4-prop-2-enoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-7-21-10-5-3-9(4-6-10)11-8-12(14(15,16)17)19-13(20)18-11/h2-6,8H,1,7H2,(H,18,19,20) |
Clé InChI |
POEPOFYJGPGECJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093706.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093707.png)
![methyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14093708.png)

![(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione](/img/structure/B14093718.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)

![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
![2-[2-(Dimethylamino)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093756.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)
![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)

